1-[4-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperazin-1-yl]ethanone
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Overview
Description
“1-[4-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperazin-1-yl]ethanone” is a complex organic compound. It belongs to the class of compounds known as pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
The synthesis of pyrazolopyridines has been extensively studied. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .
Molecular Structure Analysis
The molecular structure of “1-[4-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperazin-1-yl]ethanone” is complex, with multiple rings and functional groups. Pyrazolopyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .
Scientific Research Applications
Anticancer Properties
Research on related pyrazolopyridine derivatives indicates potential in developing anticancer agents. A study developed benzo[e][1,2,4]triazines and 1,2,4-triazolospiro[4,5]deca-2,6,9-trien-8-ones from reactions of amidrazones with 2-chloro-1,4-benzoquinone. These compounds showed broad-spectrum anticancer activity against melanoma, ovarian, central nervous system, non-small cell lung, renal, and colon cancer cell lines, highlighting the promise of similar structures in cancer therapy (Aly et al., 2020).
Analgesic and Antiparkinsonian Activities
Substituted pyridine derivatives synthesized from related compounds demonstrate significant analgesic and antiparkinsonian activities. One study synthesized various pyridine derivatives that were tested for their pharmacological effects, showing efficacy comparable to Valdecoxib® and Benzatropine®. This suggests that derivatives of 1-[4-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperazin-1-yl]ethanone may also possess these therapeutic benefits (Amr, Maigali, & Abdulla, 2008).
Antimicrobial Activity
Newly synthesized chalcones containing piperazine or 2,5-dichlorothiophene moieties have demonstrated potent antimicrobial activity against Gram-positive bacteria, Staphylococcus aureus, Escherichia coli, and Candida albicans. This indicates that compounds with similar structural features, including 1-[4-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperazin-1-yl]ethanone, may also exhibit significant antimicrobial properties (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).
Antiviral Activity
The synthesis and antiviral activity evaluation of pyrazolopyridine and pyridotriazine derivatives have highlighted their potential against viruses. Specifically, the antiviral screening against HSV1 and HAV-MBB demonstrated moderate to good efficacy, suggesting that related compounds, including 1-[4-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperazin-1-yl]ethanone, could serve as a foundation for developing new antiviral medications (Attaby et al., 2006).
Future Directions
properties
IUPAC Name |
1-[4-(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c1-13-17-18(21)16(20(28)25-10-8-24(9-11-25)14(2)27)12-22-19(17)26(23-13)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWLZMZEIVRDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N3CCN(CC3)C(=O)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperazin-1-yl]ethanone |
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